molecular formula C15H28N2O4 B574360 Tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate CAS No. 180576-04-9

Tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate

Cat. No.: B574360
CAS No.: 180576-04-9
M. Wt: 300.399
InChI Key: DDVGELOVMNYTHH-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate is a compound that features a piperazine ring, which is a common structural motif in various bioactive compounds. This compound is often used as a building block in the synthesis of more complex molecules, particularly in pharmaceutical research .

Preparation Methods

The synthesis of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate typically involves the nucleophilic displacement of bromine in tert-butyl bromoacetate with the secondary amine of Boc-protected piperazine under basic conditions using triethylamine. The reaction is performed under mild conditions at 60°C overnight using tetrahydrofuran as the solvent. The product is then purified by crystallization from a petroleum ether/ethyl acetate mixture .

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate is primarily related to its role as a building block in the synthesis of more complex molecules. The piperazine ring can interact with various molecular targets, including enzymes and receptors, depending on the specific bioactive compound it is part of .

Comparison with Similar Compounds

Tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate can be compared with other piperazine derivatives, such as:

Properties

IUPAC Name

tert-butyl 4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O4/c1-14(2,3)20-12(18)11-16-7-9-17(10-8-16)13(19)21-15(4,5)6/h7-11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDVGELOVMNYTHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1CCN(CC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70671862
Record name tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180576-04-9
Record name tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of tert-butyl piperazine-1-carboxylate (3.0 g, 16.1 mmol) and triethylamine (4.5 mL, 32.2 mmol) in THF (80 mL) was added tert-butyl 2-bromoacetate (2.4 mL, 16.1 mmol). The mixture was stirred at room temperature for 12 hours. The reaction mixture was diluted with EtOAc (200 mL) and H2O (100 mL). The organic phase was washed with brine, dried (MgSO4), filtered and concentrated to dryness. The residue was purified by column chromatography (silica, 0-5% MeOH in CH2Cl2) to afford the sub-title compound (4.2 g, 87%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
87%

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